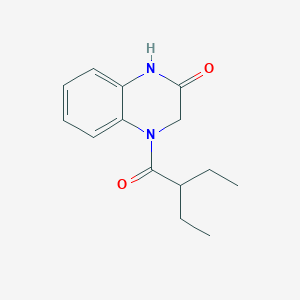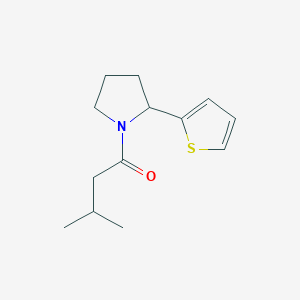
3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one, also known as 3-MMC, is a synthetic cathinone derivative that belongs to the β-keto amphetamine family. It is a designer drug that has become popular among recreational drug users due to its euphoric and stimulant effects. However,
Wirkmechanismus
The mechanism of action of 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one involves the inhibition of monoamine transporters, which leads to an increase in the extracellular levels of dopamine, serotonin, and norepinephrine in the brain. This increase in neurotransmitter levels results in the stimulation of the central nervous system, leading to the euphoric and stimulant effects of 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, energy, and euphoria. However, prolonged use of 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one can lead to adverse effects, such as anxiety, paranoia, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one in lab experiments include its ability to stimulate the central nervous system, which can be useful in studying the effects of psychoactive substances on the brain. However, the limitations of using 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one include its potential for abuse and the lack of long-term studies on its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the scientific research of 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one. One potential area of study is its potential therapeutic applications, such as its use in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Another area of study is its potential for abuse and addiction, and the development of effective treatment strategies. Additionally, more research is needed to understand the long-term effects of 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one use on the brain and body.
Conclusion:
In conclusion, 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one is a synthetic cathinone derivative that has become popular among recreational drug users. However, its scientific research applications have also been studied, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. While there are advantages to using 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one in lab experiments, there are also limitations and potential risks associated with its use. Further research is needed to fully understand the effects of 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one on the brain and body.
Synthesemethoden
The synthesis of 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one involves the reaction of 3-methylbutan-1-one with 2-thiophen-2-ylpyrrolidine under specific conditions. This process results in the formation of 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one as a white crystalline powder. The purity of the final product can be determined using various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In vitro studies have shown that 3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one acts as a monoamine transporter substrate, which increases the release and reuptake of dopamine, serotonin, and norepinephrine in the brain. This mechanism of action is similar to other psychoactive substances, such as cocaine and amphetamines.
Eigenschaften
IUPAC Name |
3-methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10(2)9-13(15)14-7-3-5-11(14)12-6-4-8-16-12/h4,6,8,10-11H,3,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIXFZNAFYAMPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC1C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-thiophen-2-ylpyrrolidin-1-yl)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7478403.png)
![N-[2-(4-chlorophenyl)ethyl]-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B7478409.png)

![N~1~-(2-ethylphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478421.png)
![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478428.png)
![Ethyl 6-methyl-4-[(2-thien-3-ylethyl)amino]furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7478431.png)
![N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B7478442.png)
![3-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478472.png)
![2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B7478490.png)
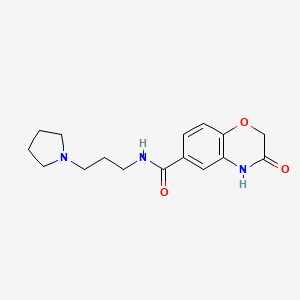
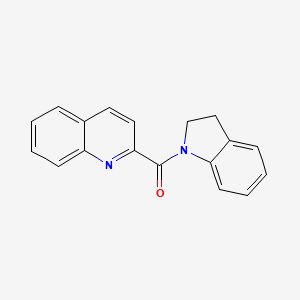
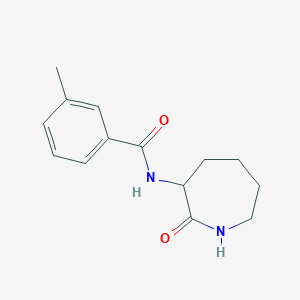
![3-{[2-(4-Methoxyphenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478514.png)
